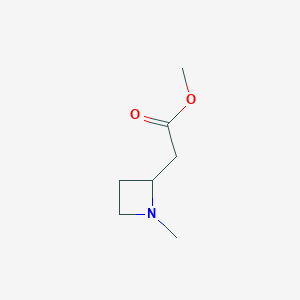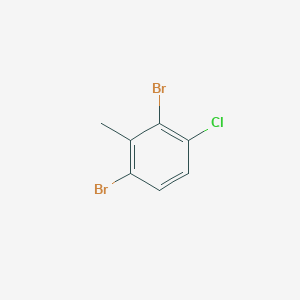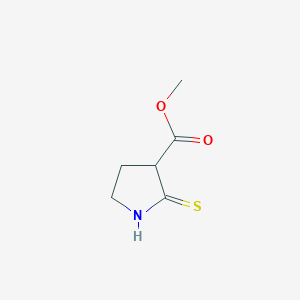
Methyl 2-thioxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-thioxopyrrolidine-3-carboxylate is an organic compound featuring a pyrrolidine ring substituted with a thioxo group at the second position and a carboxylate ester at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-thioxopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with carbon disulfide, followed by esterification. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol to facilitate the cyclization and subsequent esterification steps.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-thioxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group can yield thiol derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-thioxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which Methyl 2-thioxopyrrolidine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidine ring structure also contributes to its binding affinity and specificity.
Comparación Con Compuestos Similares
Methyl 2-oxopyrrolidine-3-carboxylate: Similar structure but with an oxo group instead of a thioxo group.
Pyrrolidine-2-thione: Lacks the carboxylate ester group.
Thiazolidine derivatives: Contain a sulfur atom in a five-membered ring but differ in the position and nature of substituents.
Uniqueness: Methyl 2-thioxopyrrolidine-3-carboxylate is unique due to the presence of both a thioxo group and a carboxylate ester, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C6H9NO2S |
|---|---|
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
methyl 2-sulfanylidenepyrrolidine-3-carboxylate |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(8)4-2-3-7-5(4)10/h4H,2-3H2,1H3,(H,7,10) |
Clave InChI |
FAQFNGUHEDJXTL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCNC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


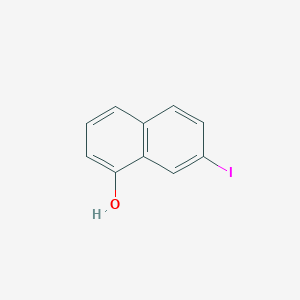

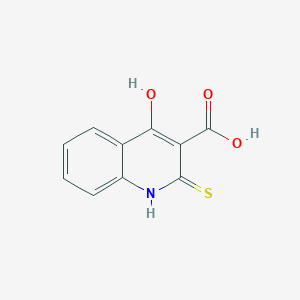
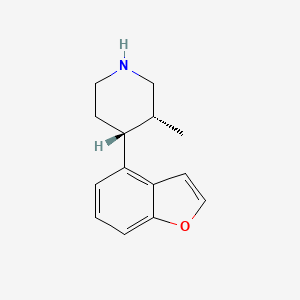
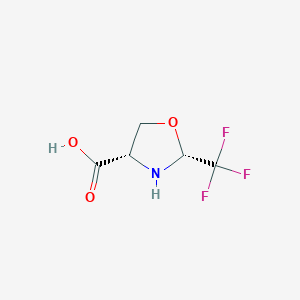
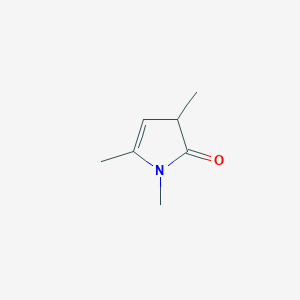
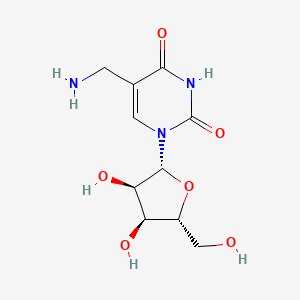
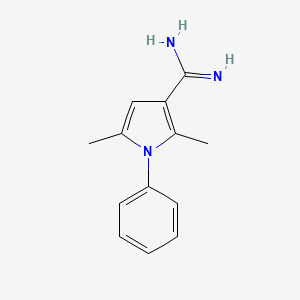
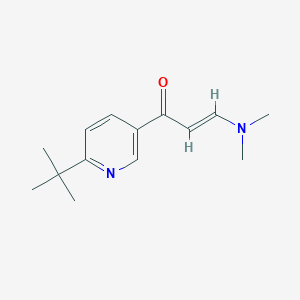
![1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12866525.png)
![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12866528.png)
